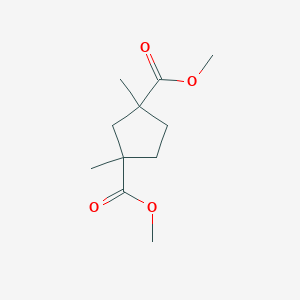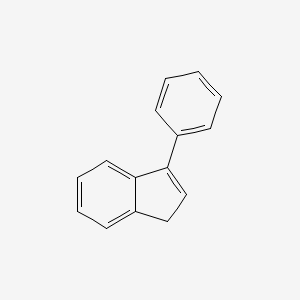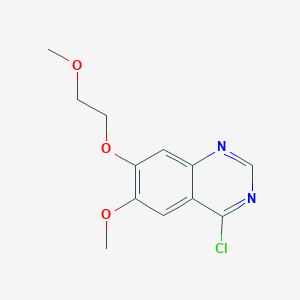![molecular formula C5H10ClN5 B3113585 5-[(2R)-pyrrolidin-2-yl]-2H-1,2,3,4-tetrazole hydrochloride CAS No. 1956437-95-8](/img/structure/B3113585.png)
5-[(2R)-pyrrolidin-2-yl]-2H-1,2,3,4-tetrazole hydrochloride
Übersicht
Beschreibung
“5-[(2R)-pyrrolidin-2-yl]-2H-1,2,3,4-tetrazole hydrochloride” is a chemical compound with the CAS Number: 1956437-95-8 . It has a molecular weight of 175.62 . The compound is a white solid and should be stored at 0-8°C .
Molecular Structure Analysis
The IUPAC name of the compound is ®-5-(pyrrolidin-2-yl)-2H-tetrazole hydrochloride . The InChI code is 1S/C5H9N5.ClH/c1-2-4(6-3-1)5-7-9-10-8-5;/h4,6H,1-3H2,(H,7,8,9,10);1H/t4-;/m1./s1 .Physical And Chemical Properties Analysis
The compound is a white solid . It has a molecular weight of 175.62 . The storage temperature is 0-8°C .Wissenschaftliche Forschungsanwendungen
Organocatalysis
5-[(2R)-pyrrolidin-2-yl]-2H-1,2,3,4-tetrazole hydrochloride has been explored for its potential in organocatalysis, particularly in continuous-flow aldol reactions. Bortolini et al. (2012) developed a silica-supported variant of this compound, demonstrating its utility in environmentally benign aldol reactions with good stereoselectivities and conversion efficiencies. The study highlighted the long-term stability of the catalyst, making it a promising candidate for green chemistry applications (Bortolini et al., 2012).
Asymmetric Synthesis
In the realm of asymmetric synthesis, (S)-5-pyrrolidin-2-yl-1H-tetrazole has been recognized for its role as an organocatalyst in various reactions, including Mannich and aldol reactions. Studies by Aureggi et al. (2008) and others have outlined its application in promoting stereoselectivity in these reactions, showcasing its versatility and effectiveness as a catalyst (Aureggi et al., 2008).
Antifungal Activity
Explorations into the medicinal chemistry of tetrazole derivatives, including those bearing the pyrrolidin-2-yl motif, have revealed promising antifungal properties. Łukowska-Chojnacka et al. (2019) synthesized a range of tetrazole derivatives incorporating the pyrrolidine scaffold and evaluated their efficacy against Candida albicans, identifying compounds with significant antifungal activity and low toxicity, suggesting potential therapeutic applications (Łukowska-Chojnacka et al., 2019).
Coordination Chemistry
The compound has also found use in coordination chemistry, where it acts as a ligand in copper complexes. Reddy et al. (2016) investigated copper complexes of pyridyl–tetrazole ligands with pendant amide and hydrazide arms, synthesized using derivatives of 5-(pyrrolidin-2-yl)tetrazole. These complexes exhibited significant DNA-binding capabilities and antioxidant properties, opening up new avenues for research in bioinorganic chemistry (Reddy et al., 2016).
Flow Chemistry
Greco et al. (2016) highlighted the use of an (S)-5-(pyrrolidin-2-yl)-1H-tetrazole organocatalyst in a monolithic column for the asymmetric aldol reaction in a water–ethanol solvent system under flow conditions. This study showcased the efficiency and scalability of using this catalyst in flow chemistry setups, emphasizing its potential for industrial applications (Greco et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5.ClH/c1-2-4(6-3-1)5-7-9-10-8-5;/h4,6H,1-3H2,(H,7,8,9,10);1H/t4-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSLLRDADMUYGJ-PGMHMLKASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NNN=N2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=NNN=N2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2R)-pyrrolidin-2-yl]-2H-1,2,3,4-tetrazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



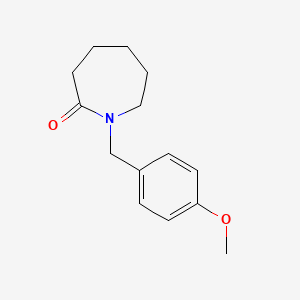
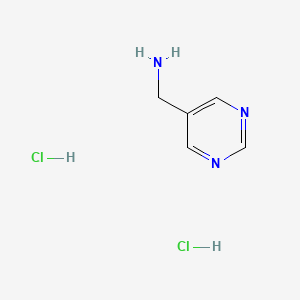
![tert-Butyl 1'-methyl-5'-oxo-1',5',6',7'-tetrahydrospiro[piperidine-4,4'-pyrrolo[2,3-c]pyridine]-1-carboxylate](/img/structure/B3113525.png)

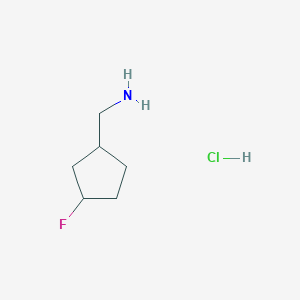
![1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine hydrochloride](/img/structure/B3113553.png)
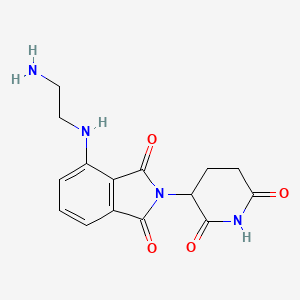
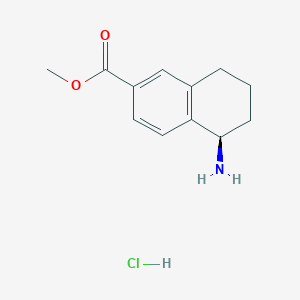
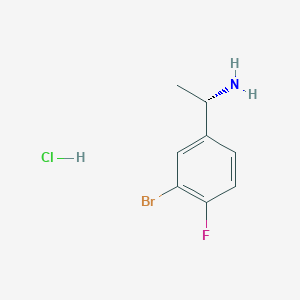
![N-[2-(4-chlorophenyl)ethyl]-2-cyanoacetamide](/img/structure/B3113601.png)
![4-bromo-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B3113608.png)
